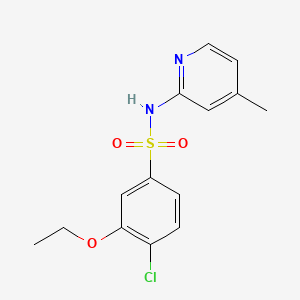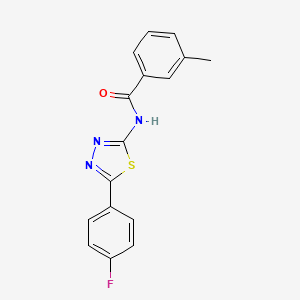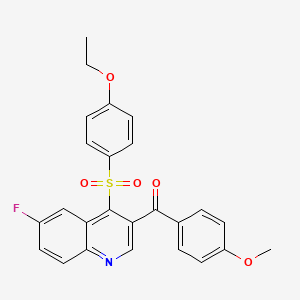
(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains ethoxy and methoxy groups, which are ethers, as well as a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and additions. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C26H23NO5S, and it has an average mass of 461.530 Da and a monoisotopic mass of 461.129700 Da . The presence of the sulfonyl group could potentially allow for hydrogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoline core could potentially undergo electrophilic aromatic substitution reactions. The ether groups (ethoxy and methoxy) are generally quite stable but could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
Polymer Applications
- High Selectivity Polymer for Fuel Cell Applications : The synthesis of novel sulfonated poly(ether ether ketone) polymers showed potential in direct methanol fuel cell applications due to their high selectivity, demonstrating the relevance of sulfonated compounds in enhancing the performance of fuel cell membranes (Li et al., 2009).
Fluorescent Labeling and Analysis
- Fluorescent Labeling Reagent for Biomedical Analysis : A study on 6-methoxy-4-quinolone (6-MOQ) highlighted its strong fluorescence in a wide pH range, making it a potent fluorophore for biomedical analysis. This indicates the utility of quinolone derivatives in developing fluorescent labeling reagents (Hirano et al., 2004).
Synthetic Chemistry and Drug Development
- Antibacterial Compound Synthesis : Research on the synthesis of new 2-sulfonylquinolone compounds revealed their importance in creating broad-spectrum antibacterial agents. This suggests the significance of sulfonylquinolone derivatives in drug development, particularly for combating resistant bacterial strains (Hashimoto et al., 2007).
Antioxidant Properties
- Synthesis and Antioxidant Activities : A study on the synthesis of compounds with antioxidant properties demonstrated the potential health benefits of chemically modified phenolic compounds. This research underlines the importance of structural modification in enhancing the antioxidant activity of organic compounds (Çetinkaya et al., 2012).
Fuel Cell Technologies
- Proton Exchange Membranes : The development of poly(arylene ether sulfone) proton exchange membranes with acid side chains showed improved properties for fuel cell applications. These membranes displayed a balance between proton conductivity and water swelling, highlighting the importance of molecular design in fuel cell membrane technology (Wang et al., 2012).
Propriétés
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-19-9-11-20(12-10-19)33(29,30)25-21-14-17(26)6-13-23(21)27-15-22(25)24(28)16-4-7-18(31-2)8-5-16/h4-15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUFTLVTDAMZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

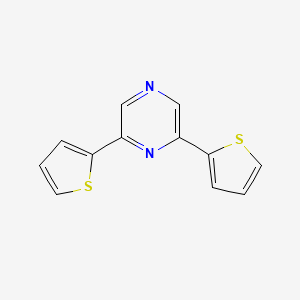
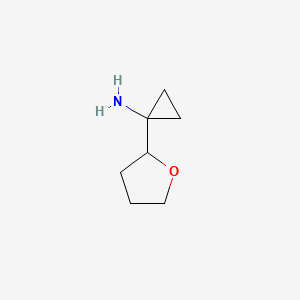
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2398363.png)

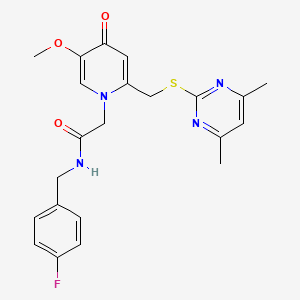
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)
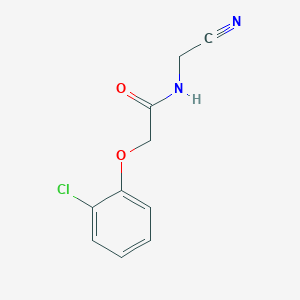
![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)
![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)
